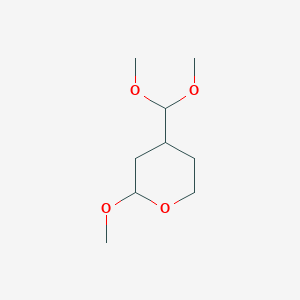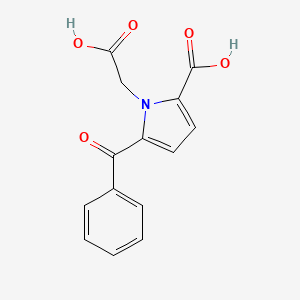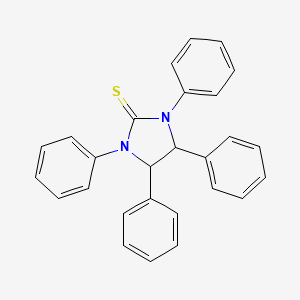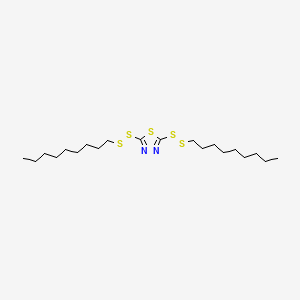![molecular formula C14H25NO3SSi B14308836 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline CAS No. 111210-01-6](/img/structure/B14308836.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is an organosilicon compound with the molecular formula C14H25NO3SSi. This compound features a triethoxysilyl group attached to an ethyl chain, which is further connected to a sulfanyl group and an aniline moiety. The presence of both silicon and sulfur in its structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline typically involves the reaction of 2-chloroethyltriethoxysilane with aniline in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline group. The reaction is usually carried out in an organic solvent like toluene or dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline largely depends on its functional groups. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The aniline moiety can engage in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}aniline: Similar structure but with methoxy groups instead of ethoxy groups.
2-{[2-(Triethoxysilyl)ethyl]thio}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is unique due to the combination of its triethoxysilyl, sulfanyl, and aniline groups. This combination imparts distinct chemical reactivity and versatility, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
111210-01-6 |
|---|---|
Fórmula molecular |
C14H25NO3SSi |
Peso molecular |
315.51 g/mol |
Nombre IUPAC |
2-(2-triethoxysilylethylsulfanyl)aniline |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)12-11-19-14-10-8-7-9-13(14)15/h7-10H,4-6,11-12,15H2,1-3H3 |
Clave InChI |
GXOUJCSQYLFVKK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCSC1=CC=CC=C1N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)




